

The Sesquiterpene Juvabione: A Deep Dive into its Chemical Architecture and Stereoisomeric Landscape

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Compound of Interest

Compound Name: Juvabione

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[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the chemical structure and stereoisomers of **Juvabione**, a naturally occurring sesquiterpene with significant insect juvenile hormone activity. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of **Juvabione**'s chemical properties, stereochemistry, and synthesis.

Juvabione, also known as the "paper factor," is the methyl ester of todomatuic acid and is primarily found in the wood of fir trees of the genus *Abies*.^[1] Its ability to mimic insect juvenile hormones makes it a molecule of great interest for the development of insect-specific growth regulators.

Chemical Structure and Stereoisomerism

Juvabione is a sesquiterpenoid with the chemical formula $C_{16}H_{26}O_3$ and a molecular weight of 266.38 g/mol .^[1] The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (+)-**juvabione**, (-)-**juvabione**, (+)-**epijuabione**, and (-)-**epijuabione**. The spatial arrangement of the substituents at these stereocenters is crucial for the molecule's biological activity. The IUPAC name for the naturally occurring, most active form is methyl (4R)-4-[(1R)-1,5-dimethyl-3-oxohexyl]cyclohex-1-ene-1-carboxylate.

The four stereoisomers of **Juvabione** are:

- (4R, 1'R)-(+)-**Juvabione**
- (4S, 1'S)-(-)-**Juvabione**
- (4R, 1'S)-(+)-**Epijuvabione**
- (4S, 1'R)-(-)-**Epijuvabione**

The stereochemistry of these molecules significantly influences their physical properties and biological efficacy.

Physicochemical and Biological Activity Data

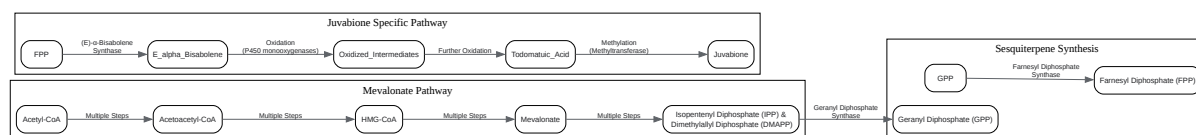
Precise quantitative data for each stereoisomer is critical for understanding their structure-activity relationships. The following table summarizes key available data for the **Juvabione** stereoisomers.

Stereoisomer	Molecular Formula	Molecular Weight (g/mol)	Specific Optical Rotation ($[\alpha]_D$)	Juvenile Hormone Activity
(+)-Juvabione	C ₁₆ H ₂₆ O ₃	266.38	+79.3° (c=1.6, CHCl ₃)	High
(-)-Juvabione	C ₁₆ H ₂₆ O ₃	266.38	-79.5° (c=1.5, CHCl ₃)	Low
(+)-Epijuvabione	C ₁₆ H ₂₆ O ₃	266.38	+56.2° (c=1.2, CHCl ₃)	Moderate
(-)-Epijuvabione	C ₁₆ H ₂₆ O ₃	266.38	-55.8° (c=1.3, CHCl ₃)	Low

Note: Specific optical rotation values can vary slightly based on experimental conditions. Juvenile hormone activity is a qualitative summary based on available literature.

Biosynthesis of Juvabione

The biosynthesis of **Juvabione** in fir trees is a complex enzymatic process that begins with the fundamental building blocks of terpene synthesis. The pathway originates from acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl diphosphate (FPP), a central precursor for all sesquiterpenes.[2] A key enzyme, (E)- α -bisabolene synthase, then catalyzes the cyclization of FPP to form the characteristic bisabolane carbon skeleton.[2] Subsequent enzymatic oxidation and methylation steps, which are still under active investigation, convert (E)- α -bisabolene into the final **Juvabione** molecule.



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References

- 1. uniprot.org [uniprot.org]
- 2. Juvabione - Wikipedia [en.wikipedia.org]

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